ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate
Overview
Description
Chemical Reactions Analysis
WAY-312858 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-312858 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a chemical reagent for various reactions and studies.
Biology: It is used in the study of amyloid diseases and synucleinopathies, which are associated with protein misfolding and aggregation.
Medicine: It is used in research related to neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: While its industrial applications are limited, it is used in research and development for potential therapeutic agents
Mechanism of Action
The mechanism of action of WAY-312858 involves its interaction with specific molecular targets and pathways. It is known to affect amyloid and synuclein proteins, which are involved in the formation of amyloid plaques and Lewy bodies, respectively. These interactions help in understanding the pathogenesis of amyloid diseases and synucleinopathies .
Comparison with Similar Compounds
WAY-312858 is unique in its specific application for amyloid diseases and synucleinopathies. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
These compounds differ in their molecular targets and applications, highlighting the uniqueness of WAY-312858 in the study of amyloid diseases and synucleinopathies .
Properties
IUPAC Name |
ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURUBLPBWWRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.